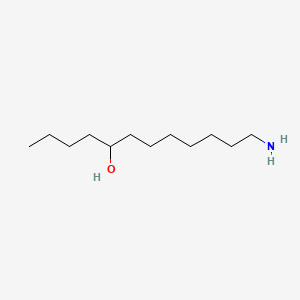
12-Aminododecan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Aminododecan-5-ol is an organic compound with the molecular formula C12H27NO It is a long-chain aliphatic alcohol with an amino group attached to the fifth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
12-Aminododecan-5-ol can be synthesized through several methods. One common approach involves the reduction of 12-aminododecanoic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions. Another method involves the catalytic hydrogenation of 12-aminododecanal using a suitable catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes starting from readily available raw materials. For example, the compound can be produced from dodecanoic acid through a series of reactions including amination, reduction, and purification steps. The use of biocatalysts and enzyme cascades has also been explored for the efficient and sustainable production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
12-Aminododecan-5-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 12-Aminododecanal or 12-aminododecanoic acid.
Reduction: 12-Aminododecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
12-Aminododecan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds and can be used in the study of enzyme-catalyzed reactions.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 12-Aminododecan-5-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the long aliphatic chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
12-Aminododecan-1-ol: Similar structure but with the amino group attached to the first carbon atom.
11-Aminoundecanoic acid: A related compound with one less carbon atom in the chain.
12-Aminododecanoic acid: The carboxylic acid analog of 12-Aminododecan-5-ol.
Uniqueness
This compound is unique due to the position of the amino group on the fifth carbon atom, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H27NO |
|---|---|
Peso molecular |
201.35 g/mol |
Nombre IUPAC |
12-aminododecan-5-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-9-12(14)10-7-5-4-6-8-11-13/h12,14H,2-11,13H2,1H3 |
Clave InChI |
ARUHMCLIFYEABB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCCCCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



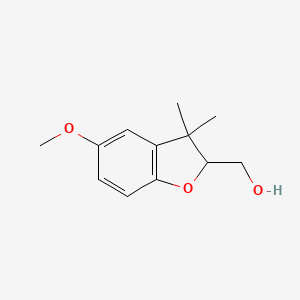
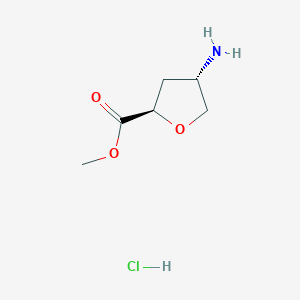
![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
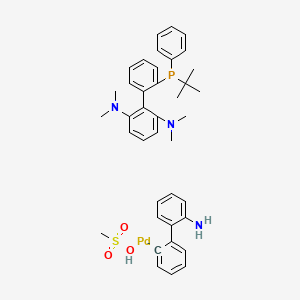
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)
![2-Bromo-5,6-dihydro-4H-furo[2,3-C]pyridin-7-one](/img/structure/B13901013.png)
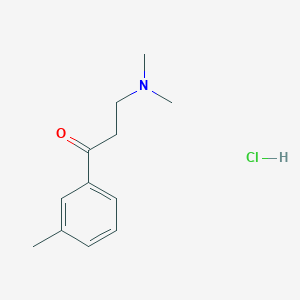


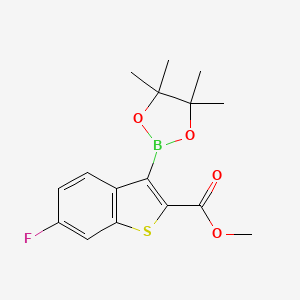
![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)

![Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
